Lanceolarin: A Technical Guide to its Origins and Natural Sources
Lanceolarin: A Technical Guide to its Origins and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanceolarin is a naturally occurring isoflavone glycoside that has been identified in select species of the Fabaceae family. This technical guide provides a comprehensive overview of the origins and natural sources of Lanceolarin, detailing its discovery, chemical properties, and the botanical sources from which it can be isolated. The document includes available quantitative data, a generalized experimental protocol for its extraction and isolation, and a proposed biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Lanceolarin.
Introduction
Lanceolarin is an isoflavone apioglucoside, a class of flavonoids known for their potential biological activities. First identified in the mid-20th century, Lanceolarin's complex structure, featuring a rare apiose sugar moiety, has made it a subject of interest in phytochemistry. This guide synthesizes the current knowledge on its natural occurrence and provides a technical framework for its study.
Chemical Profile of Lanceolarin
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IUPAC Name: 7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-methoxyphenyl)chromen-4-one
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Molecular Formula: C₂₇H₃₀O₁₄
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Molecular Weight: 578.52 g/mol
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Class: Isoflavone Glycoside
Natural Sources and Distribution
Lanceolarin has been primarily isolated from the following plant species:
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Dalbergia lanceolaria (Lancewood Tree): This deciduous tree, native to the Indian subcontinent and Southeast Asia, is the original and most well-documented source of Lanceolarin. The compound was first isolated from the root bark of this species.[1] While other parts of the plant, such as the stem bark, have been analyzed for their phytochemical content, the specific concentration of Lanceolarin in these parts has not been extensively quantified. One study on the stem bark of Dalbergia lanceolaria reported a total flavonoid content of 41.17 ± 0.11 mg quercetin equivalents per gram of dry weight, indicating a rich presence of flavonoids, among which Lanceolarin is a constituent.[2][3]
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Thermopsis lanceolata (Lance-leaved Thermopsis): This perennial plant, found in regions of Russia and Asia, is another potential source of Lanceolarin. While numerous isoflavones have been identified in Thermopsis lanceolata, specific quantitative data for Lanceolarin in this species is not currently available in the reviewed literature.
Quantitative Data
Specific quantitative data for Lanceolarin content in its natural sources is limited. The following table summarizes the available information on total flavonoid content in Dalbergia lanceolaria, which provides a broader context for the potential yield of isoflavones like Lanceolarin.
| Plant Species | Plant Part | Compound Class | Concentration (mg/g dry weight) | Method | Reference |
| Dalbergia lanceolaria | Stem Bark | Total Flavonoids | 41.17 ± 0.11 (as Quercetin Equivalents) | Aluminum chloride colorimetric method | [2][3] |
Proposed Biosynthetic Pathway of Lanceolarin
The biosynthesis of Lanceolarin is believed to follow the general phenylpropanoid pathway, leading to the formation of the isoflavone core, followed by glycosylation events. A key feature of Lanceolarin is the presence of an apiose sugar. The biosynthesis of UDP-apiose, the activated form of apiose, occurs from UDP-glucuronic acid. An apiosyltransferase then catalyzes the attachment of the apiose to a glucose moiety, which is subsequently attached to the isoflavone aglycone.
Experimental Protocols
General Workflow for Extraction and Isolation
Detailed Methodologies
6.2.1. Plant Material Preparation
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Collect the desired plant material (e.g., root bark of Dalbergia lanceolaria).
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Wash the material thoroughly to remove any dirt and debris.
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Air-dry the material in the shade to prevent the degradation of phytochemicals.
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Grind the dried material into a fine powder using a mechanical grinder.
6.2.2. Extraction
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Macerate the powdered plant material in a suitable solvent (e.g., methanol or 95% ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
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Alternatively, perform Soxhlet extraction for a more exhaustive extraction process over 24-48 hours.
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
6.2.3. Fractionation
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Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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The isoflavone glycosides are expected to be concentrated in the more polar fractions, particularly the n-butanol fraction.
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Concentrate each fraction to dryness using a rotary evaporator.
6.2.4. Isolation and Purification
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Subject the n-butanol fraction to column chromatography on silica gel or Sephadex LH-20.
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Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol.
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Collect fractions of a specific volume (e.g., 20 mL).
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Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
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Pool the fractions containing the compound of interest based on their TLC profiles.
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Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.
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Alternatively, induce crystallization from a suitable solvent to obtain pure Lanceolarin.
6.2.5. Characterization
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Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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Compare the obtained spectral data with published data for Lanceolarin to confirm its identity.
Conclusion
Lanceolarin is a unique isoflavone glycoside with its primary natural source being the root bark of Dalbergia lanceolaria. While its presence in Thermopsis lanceolata is also noted, quantitative data on its concentration in these plants remain scarce. The provided biosynthetic pathway and generalized experimental protocols offer a starting point for researchers to further investigate this compound. More targeted quantitative studies and the development of optimized isolation protocols are necessary to fully unlock the research and therapeutic potential of Lanceolarin.
